molecular formula C9H12ClNO2 B14007610 Ethyl anthranilate hydrochloride CAS No. 32045-49-1

Ethyl anthranilate hydrochloride

Cat. No.: B14007610
CAS No.: 32045-49-1
M. Wt: 201.65 g/mol
InChI Key: OPYDVPOTZFWPLS-UHFFFAOYSA-N
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Description

Ethyl anthranilate hydrochloride (C₉H₁₂ClNO₂) is a hydrochloride salt derived from ethyl anthranilate (C₉H₁₁NO₂), an ester of anthranilic acid. It is widely utilized in pharmaceutical synthesis, agrochemicals, and fragrance industries due to its stability and solubility in polar solvents . The compound is synthesized via sulfonamidation reactions, where ethyl anthranilate reacts with acid chlorides (e.g., biphenylsulfonyl chloride) to form intermediates, which are subsequently hydrolyzed or acylated to yield the hydrochloride form . Its acute oral LD₅₀ in rats is 3.75 g/kg, indicating moderate toxicity, and it exhibits low dermal toxicity (LD₅₀ >5 g/kg in rabbits) .

Properties

CAS No.

32045-49-1

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

ethyl 2-aminobenzoate;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-6H,2,10H2,1H3;1H

InChI Key

OPYDVPOTZFWPLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl anthranilate hydrochloride can be synthesized through the esterification of anthranilic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl anthranilate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of anthranilic acid.

    Reduction: Formation of ethyl anthranilate.

    Substitution: Formation of various substituted anthranilates.

Scientific Research Applications

Ethyl anthranilate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of flavors, fragrances, and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl anthranilate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl Anthranilate (CAS 134-20-3)

  • Applications : A key flavorant in foods (e.g., grapes, jasmine tea) and a bird repellent in agriculture .
  • Biological Activity: Demonstrates strong repellency against Aedes aegypti mosquitoes and Drosophila melanogaster, comparable to DEET .
  • Synthesis: Produced via esterification of anthranilic acid with methanol, differing from ethyl anthranilate hydrochloride’s sulfonamidation pathway .

Butyl Anthranilate (BA)

  • Applications : Used as a mosquito repellent and flavor additive.
  • Biological Activity : At 10% concentration, BA repels Drosophila suzukii effectively, unlike ethyl anthranilate, which loses efficacy at 1% .
  • Toxicity: Limited data, but structurally similar esters generally exhibit low acute toxicity .

Methyl N,N-Dimethylanthranilate (MDA)

  • Applications : A GRAS (Generally Recognized As Safe) compound for food flavoring and insect repellency.
  • Biological Activity : Superior oviposition deterrence against mosquitoes compared to DEET and ethyl anthranilate .

Comparative Data Table

Compound Key Applications Repellent Efficacy* Acute Oral LD₅₀ (Rat) Synthesis Route
Ethyl Anthranilate HCl Pharmaceuticals, agrochemicals Moderate (10%) 3.75 g/kg Sulfonamidation, hydrolysis
Methyl Anthranilate Food flavoring, bird repellent High (1–10%) ~3.5 g/kg† Esterification of anthranilic acid
Butyl Anthranilate Mosquito repellent, flavorant High (10%) N/A Esterification with butanol
Methyl N,N-Dimethylanthranilate Insect repellent, flavorant High (1–10%) N/A N-methylation of methyl anthranilate

Repellent efficacy against *Drosophila suzukii or Aedes aegypti at specified concentrations .
†Estimated based on structural analogs .

Mechanistic and Performance Differences

  • Solubility and Stability: this compound’s ionic nature enhances water solubility, making it preferable for pharmaceutical formulations, whereas non-ionic esters (e.g., methyl anthranilate) are volatile and suited for fragrances .
  • Repellent Activity : Ethyl anthranilate requires higher concentrations (10%) for efficacy, while methyl N,N-dimethylanthranilate and butyl anthranilate show potency at 1% .
  • Synthetic Complexity : this compound involves multi-step reactions (e.g., sulfonamidation, hydrolysis), whereas simpler esters like methyl anthranilate are synthesized in one step .

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